3-Hydroxy-5-methoxybiphenyl
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Overview
Description
3-hydroxy-5-methoxybiphenyl is a member of biphenyls. It has a role as a metabolite.
Scientific Research Applications
Structural Elucidation Techniques
3-Hydroxy-4-methoxybiphenyl, closely related to 3-Hydroxy-5-methoxybiphenyl, has been studied using Nuclear Magnetic Resonance (NMR) techniques for structural confirmation. NMR, including long-range HETCOR spectrum and 13 C spin-lattice relaxation measurements, is crucial in elucidating the structure of complex organic compounds like phenolic biphenyls (Huber & Parker, 1990).
Bioactive Compounds from Marine Fungi
A study on marine-derived fungus Aspergillus carneus led to the isolation of new phenyl ether derivatives, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, demonstrating the potential of 3-Hydroxy-5-methoxybiphenyl derivatives in the discovery of novel bioactive compounds with antioxidant properties (Xu et al., 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 3-Hydroxy-5-methoxybiphenyl have been used in high-performance liquid chromatographic methods. For instance, 3-methoxy-4-hydroxyphenylglycol, a derivative, was quantitatively analyzed in cerebrospinal fluid, showcasing the compound's utility in sensitive and precise chemical analyses (Scheinin et al., 1983).
Atmospheric Chemistry Research
In atmospheric chemistry, studies on 4-[(1E)-3-Hydroxy-1-propenyl)]-2-methoxyphenol (coniferyl alcohol), a derivative, have contributed to understanding the chemical behaviors of wood smoke emissions in the atmosphere. This research helps in comprehending the environmental impact and transformations of such organic compounds (Liu, Wen, & Wu, 2017).
Fluorescence Analysis
Studies on the fluorescence of hydroxy- and amino-biphenyls, including derivatives of 3-Hydroxy-5-methoxybiphenyl, have been instrumental in developing methods for detecting these compounds in biological materials. This has implications in biochemistry and pharmacology (Bridges, Creaven, & Williams, 1965).
X-Ray Crystallography
The compound 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, related to 3-Hydroxy-5-methoxybiphenyl, was studied using X-ray diffraction. This highlights the role of such compounds in crystallography and structural chemistry (Khalafy et al., 2013).
properties
CAS RN |
55814-99-8 |
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Product Name |
3-Hydroxy-5-methoxybiphenyl |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-methoxy-5-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
MFGGGJCBWVBPEO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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